5-Methyl-2-(4-methoxyphenyl)pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-methoxyphenyl)pyridine can be achieved through several methods, one of which involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with a halogenated pyridine derivative. For instance, 5-bromo-2-methylpyridine can be reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate reaction conditions to maximize yield and minimize costs. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4-methoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Methyl-2-(4-methoxyphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-methoxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s ability to penetrate cell membranes, while the pyridine ring can participate in hydrogen bonding and π-π interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)pyridine: Lacks the methyl group at the 5-position.
5-Methyl-2-phenylpyridine: Lacks the methoxy group on the phenyl ring.
2-(4-Methylphenyl)pyridine: Has a methyl group instead of a methoxy group on the phenyl ring.
Uniqueness
5-Methyl-2-(4-methoxyphenyl)pyridine is unique due to the presence of both a methyl group at the 5-position and a methoxyphenyl group at the 2-position. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it a valuable scaffold for the development of new molecules with desired properties .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-3-8-13(14-9-10)11-4-6-12(15-2)7-5-11/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVFLHYUHALQSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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